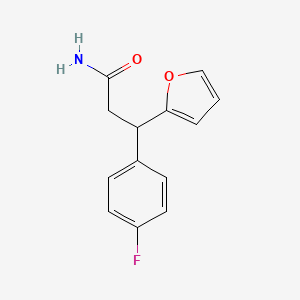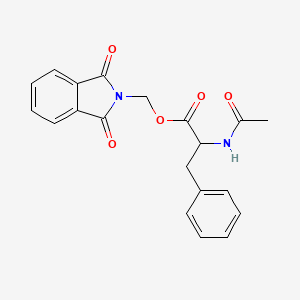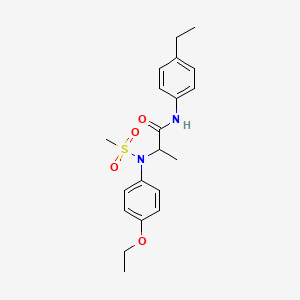
3-(4-fluorophenyl)-3-(2-furyl)propanimidic acid
Vue d'ensemble
Description
3-(4-fluorophenyl)-3-(2-furyl)propanimidic acid is a compound of interest due to its unique structure, incorporating both fluorophenyl and furyl groups. Compounds within this chemical space are often studied for their potential biological activities and chemical properties, offering insights into their synthesis, structure, and reactivity.
Synthesis Analysis
The synthesis of compounds closely related to 3-(4-fluorophenyl)-3-(2-furyl)propanimidic acid often involves halogenated starting materials and aims at incorporating the furyl and fluorophenyl groups into the propanimidic acid backbone. Kitagawa et al. (2003) developed a method for synthesizing haloacetylamino analogs with furyl groups, showing root growth-inhibitory activity, which could be a foundational approach for synthesizing the target compound (Kitagawa, Mizuki Nakamura, & Masai, 2003).
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-amino-3-(4-fluorophenyl)propionic acid, has been examined using DFT and ab initio methods, providing insights into zwitterionic forms, vibrational modes, and intermolecular interactions, which are crucial for understanding the structure of 3-(4-fluorophenyl)-3-(2-furyl)propanimidic acid (Pallavi & Tonannavar, 2020).
Chemical Reactions and Properties
Chemical reactions involving furyl and fluorophenyl groups can lead to diverse functionalities. For instance, the reaction of furyl phosphonates with ethoxycarbonylmethylenetriphenylphosphorane results in 3-(furyl)-3-(diethoxyphosphoryl)acrylates, demonstrating the reactivity of the furyl group in synthetic chemistry (Pevzner, 2016).
Physical Properties Analysis
Physical properties such as crystal structure and vibrational spectra provide essential information about the stability and conformation of compounds. The crystal structure of related compounds, such as (E)-3-(2-furyl) propenoic acid, has been characterized, offering a glimpse into the potential physical properties of 3-(4-fluorophenyl)-3-(2-furyl)propanimidic acid (Zhi, 2008).
Chemical Properties Analysis
Investigations into the chemical properties of structurally similar compounds reveal insights into reactivity, stability, and functional group behavior. For example, studies on 3-(furyl)-3-(diethoxyphosphoryl)acrylates' reaction with nitromethane highlight the chemical reactivity of the furyl group in different conditions, which could be analogous to the reactivity patterns of 3-(4-fluorophenyl)-3-(2-furyl)propanimidic acid (Pevzner, 2016).
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-3-(furan-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c14-10-5-3-9(4-6-10)11(8-13(15)16)12-2-1-7-17-12/h1-7,11H,8H2,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFLBQFRLCHZJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CC(=O)N)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-3-(furan-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-methoxypyridin-3-yl)-4-methylphenyl]propanamide](/img/structure/B4021221.png)
![3-(4-fluorobenzyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B4021224.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4021225.png)
![N-benzyl-2-{[2-(benzylthio)propanoyl]amino}benzamide](/img/structure/B4021232.png)
![N-[4-(benzyloxy)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4021239.png)
![2-(1-naphthyl)-3-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B4021243.png)
![N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine](/img/structure/B4021249.png)


![2-(3-allyl-4-hydroxy-5-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4021261.png)

![ethyl 4-phenyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4021271.png)

![3-[(4-chlorophenyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B4021306.png)